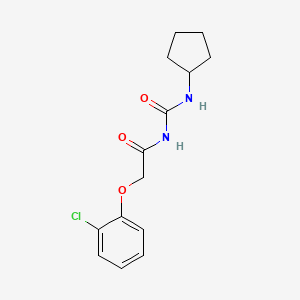methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
N-{[6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-yl](phenyl)methyl}-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphine, benzodioxole, and sulfinamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Phosphine Group: The phosphine group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling.
Attachment of the Sulfinamide Group: The sulfinamide group can be attached through the condensation of a sulfinyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phosphine group can undergo oxidation to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The benzodioxole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Substituted benzodioxoles.
Applications De Recherche Scientifique
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphine and sulfinamide groups. The phosphine group can coordinate with transition metals, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.
Propriétés
Formule moléculaire |
C30H30NO3PS |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H30NO3PS/c1-30(2,3)36(32)31-29(22-13-7-4-8-14-22)25-19-26-27(34-21-33-26)20-28(25)35(23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-20,29,31H,21H2,1-3H3 |
Clé InChI |
LJVIRCGVEIEVNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)





![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)


![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)

